molecular formula C24H28N2O4S2 B2882892 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 920257-37-0

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No.: B2882892
CAS No.: 920257-37-0
M. Wt: 472.62
InChI Key: ZGNSRVRQNCVMJB-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H28N2O4S2 and its molecular weight is 472.62. The purity is usually 95%.
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Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structural features, which include a benzo[d]thiazole moiety and an isopropylsulfonyl group. The biological activities associated with this compound are of significant interest in medicinal chemistry, particularly for their potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure includes multiple functional groups that enhance its interactions with biological targets.

Biological Activities

Research has indicated that compounds containing benzothiazole derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity : The presence of the benzothiazole moiety is often associated with antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups have demonstrated the ability to inhibit pro-inflammatory enzymes, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Benzothiazole derivatives have been studied for their anticancer activities, particularly through mechanisms that induce apoptosis in cancer cells.

The mechanism of action for this compound likely involves the following pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
  • Receptor Modulation : It may bind to receptors that play critical roles in cell signaling pathways, influencing cellular responses to external stimuli.

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant potential of similar benzothiazole derivatives using various assays (DPPH, FRAP, ORAC). Results indicated significant free radical scavenging activity, highlighting the potential for developing antioxidants from this chemical class.
  • Antitumor Activity :
    Research involving synthesized benzothiazole derivatives demonstrated promising results against specific tumor cell lines. The lead compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects.
Compound NameBiological ActivityIC50 (µM)
BZTst6Antioxidant12.5
BZTst4Antitumor8.0

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of amide bonds between the benzothiazole derivative and isopropylsulfonamide.
  • Purification Techniques : Employing chromatographic methods to isolate and purify the final product.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S2/c1-15(2)32(28,29)20-9-7-18(8-10-20)23(27)26(14-19-6-5-11-30-19)24-25-21-13-16(3)12-17(4)22(21)31-24/h7-10,12-13,15,19H,5-6,11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNSRVRQNCVMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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